molecular formula C7H5BrN2S B13940922 7-Bromobenzo[d]thiazol-4-amine

7-Bromobenzo[d]thiazol-4-amine

Cat. No.: B13940922
M. Wt: 229.10 g/mol
InChI Key: RLKFHLQHYBZNGH-UHFFFAOYSA-N
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Description

7-Bromobenzo[d]thiazol-4-amine: is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in various natural products and synthetic compounds. The structure of this compound consists of a benzene ring fused with a thiazole ring, with a bromine atom at the 7th position and an amine group at the 4th position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromobenzo[d]thiazol-4-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminothiophenol with 2-bromoaniline under acidic conditions to form the thiazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Green chemistry approaches, such as electrosynthesis, are also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 7-Bromobenzo[d]thiazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 7-Bromobenzo[d]thiazol-4-amine is used as a building block in the synthesis of more complex thiazole derivatives. It is also employed in the development of new materials with unique electronic properties .

Biology: In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with various biological targets makes it a valuable tool in drug discovery .

Medicine: The compound is investigated for its therapeutic potential in treating diseases such as cancer, bacterial infections, and inflammatory conditions. Its derivatives have shown promising results in preclinical studies .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various applications .

Mechanism of Action

The mechanism of action of 7-Bromobenzo[d]thiazol-4-amine involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits the growth of bacteria by interfering with their cell wall synthesis or protein function. In anticancer research, it induces apoptosis in cancer cells by targeting specific signaling pathways and enzymes involved in cell proliferation .

Comparison with Similar Compounds

    Benzothiazole: Lacks the bromine atom and amine group, but shares the core thiazole structure.

    2-Aminobenzothiazole: Similar structure but with the amine group at the 2nd position.

    4-Bromobenzothiazole: Similar structure but without the amine group.

Uniqueness: 7-Bromobenzo[d]thiazol-4-amine is unique due to the presence of both the bromine atom and the amine group, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C7H5BrN2S

Molecular Weight

229.10 g/mol

IUPAC Name

7-bromo-1,3-benzothiazol-4-amine

InChI

InChI=1S/C7H5BrN2S/c8-4-1-2-5(9)6-7(4)11-3-10-6/h1-3H,9H2

InChI Key

RLKFHLQHYBZNGH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1N)N=CS2)Br

Origin of Product

United States

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